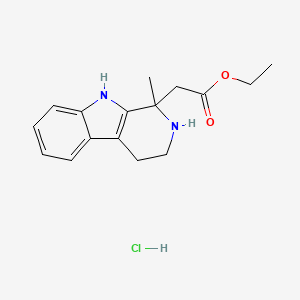

Carbonylmethyltetrahydro-beta-carboline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carbonylmethyltetrahydro-beta-carboline, also known as this compound, is a useful research compound. Its molecular formula is C16H21ClN2O2 and its molecular weight is 308.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Q. What are the primary synthetic methodologies for Carbonylmethyltetrahydro-beta-carboline derivatives?

The synthesis typically involves Pictet-Spengler condensation between tryptamine derivatives and aldehydes/ketones under acidic conditions. For example, methyl-1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate is synthesized by reacting tryptophan methyl ester with 4-chlorobenzaldehyde in CH₂Cl₂ and trifluoroacetic acid (TFA), followed by neutralization and chromatographic purification . Modifications include varying substituents on the aldehyde or indole ring to diversify the scaffold .

Q. How can stereochemical outcomes be controlled during synthesis?

Stereoselectivity is influenced by reaction conditions (e.g., temperature, solvent) and catalysts. For instance, chiral auxiliaries or Lewis acids can bias the formation of specific diastereomers. Post-synthesis, isomers are separated via silica gel chromatography using gradients like CH₂Cl₂/CH₃OH (99.5:0.5) . X-ray crystallography is critical for confirming absolute configurations .

Q. What analytical techniques are essential for characterizing these compounds?

- NMR spectroscopy : Determines substituent positions and stereochemistry (e.g., coupling constants in 1H-NMR reveal cis/trans isomerism) .

- FTIR : Identifies functional groups like carbonyls (1700–1750 cm−1) .

- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

- Elemental analysis : Validates purity (±0.4% deviation) .

Q. How do structural modifications influence biological activity?

- Substituent effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance receptor affinity, while methoxy groups improve solubility .

- Ring fusion : Piperazinedione or hydantoin rings modulate antitumor activity .

- Stereochemistry : Diastereomers exhibit differing potency in receptor binding assays .

Q. What challenges arise in isolating these compounds?

Key issues include low yields in multi-step syntheses and separation of diastereomers with similar polarities. Optimized protocols use stepwise monitoring via TLC and gradient elution in chromatography .

Q. How can contradictions in pharmacological data be resolved?

- Standardized assays : Use consistent cell lines (e.g., V79 for genotoxicity) and controls .

- Purity validation : Ensure >95% purity via HPLC and elemental analysis .

- Stereochemical reporting : Explicitly document isomer configurations to avoid misinterpretation .

Q. What in vitro models assess antioxidant or neuroprotective activity?

- Yeast assays : Measure ROS scavenging in Saccharomyces cerevisiae strains .

- Neuronal cell lines : Test neuroprotection against oxidative stress (e.g., H₂O₂ exposure) .

- Comet assay : Quantify DNA damage reduction in V79 cells .

Q. How are reaction yields optimized in multi-step syntheses?

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .

- Stepwise quenching : Neutralize acidic intermediates with NaHCO₃ to prevent degradation .

Q. What computational tools aid in derivative design?

- Molecular docking : Predicts binding modes at targets like GABA receptors .

- QSAR models : Correlate substituent properties (e.g., logP) with activity .

- DFT calculations : Analyze electronic effects of substituents on reactivity .

Q. How is purity validated for novel derivatives?

属性

CAS 编号 |

75847-64-2 |

|---|---|

分子式 |

C16H21ClN2O2 |

分子量 |

308.8 g/mol |

IUPAC 名称 |

ethyl 2-(1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)acetate;hydrochloride |

InChI |

InChI=1S/C16H20N2O2.ClH/c1-3-20-14(19)10-16(2)15-12(8-9-17-16)11-6-4-5-7-13(11)18-15;/h4-7,17-18H,3,8-10H2,1-2H3;1H |

InChI 键 |

KVNLXQLSHPQBGK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC1(C2=C(CCN1)C3=CC=CC=C3N2)C.Cl |

规范 SMILES |

CCOC(=O)CC1(C2=C(CCN1)C3=CC=CC=C3N2)C.Cl |

同义词 |

1-ethoxycarbonylmethyl-1-methyl-1,2,3,4-tetrahydro- beta-carbolin-2-ium chloride carbonylmethyltetrahydro-beta-carboline |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。